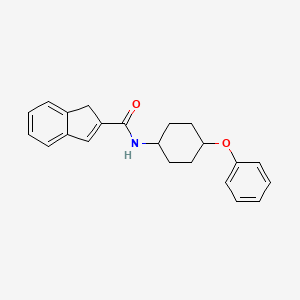![molecular formula C20H17BrN2O4S B7432546 N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B7432546.png)
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide, commonly known as BPNM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPNM belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. However, BPNM is not used as a drug, but rather as a research tool in various scientific studies.
作用机制
BPNM works by binding to specific proteins, thereby inhibiting their activity. This inhibition can be either reversible or irreversible, depending on the specific protein and the binding site. BPNM has been shown to bind to various proteins, including the human carbonic anhydrase II (hCA II), which is an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
BPNM has been shown to have various biochemical and physiological effects, including the inhibition of hCA II activity, which can lead to a decrease in the production of bicarbonate ions in the body. BPNM has also been shown to have an effect on the activity of other proteins, including the human serum albumin (HSA), which is a protein involved in the transport of various molecules in the body.
实验室实验的优点和局限性
BPNM has several advantages for use in laboratory experiments, including its high potency and specificity for binding to specific proteins. However, BPNM also has limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for the use of BPNM in scientific research, including the identification of novel drug targets and the development of new drugs. BPNM can also be used in the study of protein-protein interactions, which is essential in understanding various biological processes. Additionally, BPNM can be used in the development of new diagnostic tools for various diseases.
In conclusion, BPNM is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPNM has been extensively used in scientific research for various purposes, including the study of protein-protein interactions, identification of novel drug targets, and drug discovery. BPNM works by binding to specific proteins, thereby inhibiting their activity. BPNM has several advantages for use in laboratory experiments, including its high potency and specificity for binding to specific proteins. However, BPNM also has limitations, including its potential toxicity and the need for careful handling and storage. There are several future directions for the use of BPNM in scientific research, including the identification of novel drug targets and the development of new drugs.
合成方法
BPNM can be synthesized using various methods, including the reaction of 2-bromobenzyl chloride with N-methyl-4-nitrobenzenesulfonamide in the presence of a base. The reaction yields BPNM as a white crystalline solid, which can be purified using recrystallization.
科学研究应用
BPNM has been extensively used in scientific research for various purposes, including the study of protein-protein interactions, identification of novel drug targets, and drug discovery. BPNM is particularly useful in identifying the binding sites of proteins, which is essential in drug discovery and development.
属性
IUPAC Name |
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-22(28(26,27)17-13-11-16(12-14-17)23(24)25)20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)21/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDIQHKQFOPGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-fluoro-3-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7432465.png)
![2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline](/img/structure/B7432470.png)
![N-[(2,6-dichloroquinolin-3-yl)methyl]-4-fluoro-3-(trifluoromethyl)aniline](/img/structure/B7432477.png)
![Ethyl 3-fluoro-4-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7432482.png)
![Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate](/img/structure/B7432484.png)
![2-[(2,6-Difluorophenyl)methylsulfanylmethyl]-5-methyl-1,3-benzothiazole](/img/structure/B7432492.png)
![1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-3-[3-[(5-methylpyridin-2-yl)amino]propyl]urea](/img/structure/B7432495.png)




![1-(5-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-3-[(3-methylphenyl)-pyridin-2-ylmethyl]urea](/img/structure/B7432535.png)

![N-[(2-bromophenyl)-phenylmethyl]-3-fluoro-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7432555.png)